molecular formula C14H19N7O2 B7497103 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide

2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide

Cat. No. B7497103
M. Wt: 317.35 g/mol
InChI Key: HUCFCMAZBSKLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research. MTAPA belongs to the class of tetrazole-containing drugs and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide is not fully understood. However, studies suggest that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in these processes. 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide reduces tumor growth and metastasis, and also reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its anti-cancer and anti-inflammatory effects have been well-established. However, there are also some limitations to using 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide in lab experiments. The exact mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide. One area of research could focus on improving the pharmacokinetic properties of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, such as its bioavailability and half-life. Additionally, further studies could investigate the potential use of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide in combination with other drugs for enhanced therapeutic effects. Furthermore, research could be conducted to investigate the use of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide is a promising chemical compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory effects have been well-established, and there are several future directions for research on this compound. Further studies are needed to fully understand the mechanism of action and pharmacokinetics of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide, and to investigate its potential use in combination with other drugs and as a diagnostic tool.

Synthesis Methods

The synthesis of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide involves the condensation of 2-chloro-N-(propylcarbamoyl)acetamide with 3-(1-methyltetrazol-5-yl)aniline in the presence of a base. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has shown to inhibit the growth of cancer cells in vitro and in vivo, and also possesses anti-inflammatory properties. Additionally, 2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide has been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-3-7-15-14(23)17-12(22)9-16-11-6-4-5-10(8-11)13-18-19-20-21(13)2/h4-6,8,16H,3,7,9H2,1-2H3,(H2,15,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFCMAZBSKLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(=O)CNC1=CC=CC(=C1)C2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.